molecular formula C23H25O5P B566125 Dibenzyl (2-(benzyloxy)ethyl) phosphate CAS No. 1798042-79-1

Dibenzyl (2-(benzyloxy)ethyl) phosphate

Cat. No.: B566125
CAS No.: 1798042-79-1
M. Wt: 412.422
InChI Key: YEYUZXLSRDKQCY-UHFFFAOYSA-N
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Description

Dibenzyl (2-(benzyloxy)ethyl) phosphate is a chemical compound with the molecular formula C23H25O5P and a molecular weight of 412.41 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl (2-(benzyloxy)ethyl) phosphate typically involves the esterification of phosphoric acid with 2-benzyloxyethanol and benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reactants and catalysts to ensure the quality and yield of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (2-(benzyloxy)ethyl) phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and the corresponding alcohols.

    Oxidation: It can be oxidized to form phosphonic acids under specific conditions.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using water or aqueous acid solutions at elevated temperatures.

    Oxidation: Conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used to replace the benzyl groups under mild conditions.

Major Products Formed

    Hydrolysis: Produces phosphoric acid and benzyloxyethanol.

    Oxidation: Yields phosphonic acids.

    Substitution: Results in the formation of substituted phosphates.

Scientific Research Applications

Dibenzyl (2-(benzyloxy)ethyl) phosphate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Utilized in the development of antibiotics and other therapeutic agents.

    Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of dibenzyl (2-(benzyloxy)ethyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl phosphite: Similar in structure but differs in the oxidation state of phosphorus.

    2-Benzyloxyethyl phosphate: Lacks the dibenzyl ester groups, making it less hydrophobic.

    Phosphoric acid esters: A broad class of compounds with varying alkyl or aryl groups attached to the phosphate moiety.

Uniqueness

Dibenzyl (2-(benzyloxy)ethyl) phosphate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

dibenzyl 2-phenylmethoxyethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25O5P/c24-29(27-19-22-12-6-2-7-13-22,28-20-23-14-8-3-9-15-23)26-17-16-25-18-21-10-4-1-5-11-21/h1-15H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYUZXLSRDKQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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